3-(3-Formylphenyl)-2-hydroxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-1H-pyridin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRQWYHTOKILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682559 | |
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-40-4 | |
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Formylphenyl 2 Hydroxypyridine and Structural Analogues
Comprehensive Retrosynthetic Analysis of the 3-(3-Formylphenyl)-2-hydroxypyridine Core
A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. lkouniv.ac.inyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com
Disconnection Strategies Involving the Pyridine (B92270) Ring Formation
The central challenge in synthesizing this compound lies in the construction of the substituted pyridine ring. Two primary disconnection strategies can be envisioned:
Disconnection of the C-C bond between the pyridine and phenyl rings: This is a common and effective strategy. The disconnection of the C3-aryl bond leads to a 3-halopyridine derivative and a (3-formylphenyl)boronic acid or a related organometallic reagent. The forward reaction would then be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com This approach is highly versatile due to the commercial availability of a wide range of boronic acids and the tolerance of the Suzuki coupling to various functional groups.
Construction of the pyridine ring from acyclic precursors: This approach involves forming the pyridine ring itself with the desired substituents already in place. A plausible disconnection involves breaking down the pyridine ring into simpler acyclic components. For instance, a [4+2] cycloaddition, or hetero-Diels-Alder reaction, could be a key step. organic-chemistry.org This strategy might involve the reaction of a 1,3-dicarbonyl compound with an enamine or a related species. nih.gov
| Disconnection Strategy | Key Reaction | Precursors | Advantages |
| C(aryl)-C(pyridine) bond disconnection | Suzuki-Miyaura Coupling | 3-Halo-2-hydroxypyridine, (3-Formylphenyl)boronic acid | High functional group tolerance, commercial availability of precursors. |
| Pyridine ring construction | Hetero-Diels-Alder Reaction | Acyclic dicarbonyl compounds, enamines | Convergent synthesis, potential for high substitution pattern control. |
Strategic Approaches for Regioselective Introduction of the Formylphenyl Substituent
The regioselective introduction of the 3-formylphenyl group onto the 2-hydroxypyridine (B17775) core is a critical aspect of the synthesis.
One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction . organic-chemistry.orgresearchgate.netnih.govnih.gov This palladium-catalyzed reaction between an organoboron compound (e.g., (3-formylphenyl)boronic acid) and a halide or triflate (e.g., 3-bromo-2-hydroxypyridine) offers high regioselectivity and functional group compatibility. The formyl group is generally tolerated under these conditions, or it can be introduced at a later stage from a precursor, such as a protected aldehyde or a cyano group that can be reduced.
Another strategy involves the Vilsmeier-Haack reaction , which is a mild and efficient method for formylating electron-rich aromatic rings. nih.gov While direct formylation of a pre-formed 3-phenyl-2-hydroxypyridine might lead to a mixture of isomers, this reaction could be employed on a suitable precursor where the desired regioselectivity can be controlled. For instance, a directing group could be used to guide the formylation to the meta-position of the phenyl ring.
Methodologies for Precise Functionalization of the Hydroxyl Group
The hydroxyl group of 2-hydroxypyridines is nucleophilic and can be functionalized, although its reactivity is influenced by the tautomeric equilibrium with the 2-pyridone form. scirp.orgacs.orgnih.gov The O-alkylation or O-arylation of 2-hydroxypyridines can be challenging due to competing N-alkylation/arylation of the pyridone tautomer. acs.orggoogle.com
Several methods have been developed to achieve selective O-functionalization:
Williamson Ether Synthesis: This classical method can be adapted for 2-hydroxypyridines. The use of specific bases and reaction conditions, such as phase-transfer catalysis or the use of micellar media, can enhance the selectivity for O-alkylation. scirp.org
Copper-Catalyzed O-Arylation: Copper-based catalysts have been shown to be effective for the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. acs.org This method provides a direct route to aryl ethers.
Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to an ether under mild conditions. However, the regioselectivity between O- and N-alkylation needs to be carefully controlled.
| Functionalization Method | Reagents | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Classical method, selectivity can be an issue. |
| Copper-Catalyzed O-Arylation | Aryl halide, Copper catalyst, Base | Good for forming aryl ethers. |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (B44618), Diethyl azodicarboxylate (DEAD) | Mild conditions, potential for stereochemical inversion. |
Established and Emerging Synthetic Routes to Substituted 2-Hydroxypyridines Relevant to this compound
The synthesis of the core 2-hydroxypyridine scaffold is a well-established field with several powerful methods.
Hetero-Diels-Alder Reactions for Pyridine Ring Construction
The hetero-Diels-Alder reaction is a powerful tool for the de novo synthesis of pyridine rings. organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net This [4+2] cycloaddition involves the reaction of an electron-rich dienophile with an electron-deficient 1-aza- or 2-azadiene. This approach allows for the convergent synthesis of highly substituted pyridines. For the synthesis of 3-aryl-2-hydroxypyridines, a suitable strategy would involve the reaction of a dienophile with a 2-azadiene precursor bearing the aryl substituent. nih.gov
Directed Ortho Metalation Strategies for Functionalization of Pre-formed Hydroxypyridines
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govwikipedia.orgorganic-chemistry.orgharvard.edunih.govyoutube.com In the context of 2-hydroxypyridines, the hydroxyl group itself, or a protected form, can act as a directing group, facilitating metalation at the C3 position. The resulting organometallic intermediate can then be reacted with an electrophile to introduce the desired substituent.
For the synthesis of this compound, a DoM strategy could involve the following steps:
Protection of the hydroxyl group of 2-hydroxypyridine.
Directed ortho-metalation at the C3 position using a strong base like n-butyllithium.
Reaction of the resulting lithiated species with a suitable electrophile, such as a 3-formylphenyl halide or a related derivative, in a cross-coupling reaction.
This strategy offers excellent control over the regioselectivity of substitution at the C3 position of the pyridine ring.
Cross-Coupling Methodologies for Aryl-Pyridyl Bond Formation (e.g., Suzuki-Miyaura, Negishi)
The creation of the pivotal C-C bond between the phenyl and pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are premier methods for this purpose due to their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. organic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organic halide or triflate, is a cornerstone of biaryl synthesis. libretexts.orgyoutube.com For the synthesis of a 3-aryl-2-hydroxypyridine scaffold, the strategy would typically involve the coupling of a 3-halopyridine derivative (e.g., 3-bromo-2-hydroxypyridine (B31989) or a protected version) with a formyl-substituted phenylboronic acid (e.g., 3-formylphenylboronic acid). The reaction is catalyzed by a palladium(0) complex, generated in situ from a precursor like palladium(II) acetate (B1210297) or Pd₂(dba)₃, and requires a base to facilitate the transmetalation step. youtube.comyoutube.com The choice of base, solvent, and ligand is crucial for optimizing the reaction yield and minimizing side reactions. youtube.com Aqueous media can be employed, highlighting the reaction's versatility. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is particularly useful for substrates where the Suzuki coupling might be sluggish. An organozinc reagent, such as (3-formylphenyl)zinc chloride, can be prepared and then coupled with a suitable 3-halo-2-hydroxypyridine derivative. frontiersin.org Nickel-based catalyst systems, which are often more cost-effective, have proven highly active for coupling a wide range of aryl halides, including those with functional groups like ketones and esters. nih.gov Flow chemistry techniques have been developed to integrate the generation of the organozinc reagent and the subsequent Negishi coupling into a single, efficient process. frontiersin.orgresearchgate.net
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acid, boronic ester) | Organozinc |
| Catalyst | Palladium-based catalysts are most common (e.g., Pd(OAc)₂, Pd(PPh₃)₄). | Palladium or Nickel-based catalysts (e.g., NiCl₂(dppp), Pd(P(t-Bu)₃)₂). organic-chemistry.orgnih.gov |
| Key Additive | Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is essential. youtube.com | Base is not required for the catalytic cycle itself. |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups. Boronic acids are stable. | Good; organozinc reagents are more reactive and sensitive than organoborons but tolerate many functional groups. frontiersin.orgnih.gov |
| Reaction Conditions | Generally mild, often compatible with aqueous or protic solvents. nih.gov | Requires anhydrous conditions due to the moisture sensitivity of organozinc reagents. |
Introduction and Transformation of the Formyl Group on Aromatic Systems
Directly attaching a formyl group to an aromatic ring is an efficient strategy. nih.gov Several classic and modern methods exist:
Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent (typically generated from dimethylformamide and phosphorus oxychloride) to formylate electron-rich aromatic rings. wikipedia.org
Gattermann-Koch Reaction: Employs carbon monoxide and hydrochloric acid under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride. It is mainly applicable to benzene (B151609) and simple alkylbenzenes. wikipedia.orgorganicmystery.com
Duff Reaction: Uses hexamethylenetetramine to formylate highly activated phenols, typically in the ortho position. wikipedia.org
Magnesium Chloride-Mediated Formylation: A milder method for the ortho-formylation of phenols involves using paraformaldehyde in the presence of magnesium chloride and triethylamine, which often provides high yields and regioselectivity. orgsyn.org
Difluorocarbene as CO Surrogate: A modern approach uses difluorocarbene as a safe carbon monoxide surrogate for the formylation of phenols. rsc.org
A common and reliable strategy is to install a more stable precursor group, such as a methyl or hydroxymethyl group, and then oxidize it to the aldehyde at a later stage.
Oxidation of Benzyl (B1604629) Alcohols: Primary benzylic alcohols can be selectively oxidized to the corresponding aldehydes using a wide array of reagents. The key challenge is to prevent over-oxidation to the carboxylic acid.
Photochemical Oxidation: Metal-free methods using catalysts like Eosin Y with visible light and oxygen (O₂) as the oxidant offer a green and highly selective pathway to oxidize benzyl alcohols to aldehydes in excellent yields. organic-chemistry.orgacs.org
Catalytic Oxidation: Systems using Co single atoms on nitrogen-doped carbon (Co₁/NC) have shown exceptional performance, achieving high conversion and near-perfect selectivity for the aldehyde. rsc.org Other methods employ catalysts activated by hydrogen peroxide, providing an environmentally safer alternative to heavy-metal reagents. gordon.edursc.org
Oxidation of Methyl Groups: The direct oxidation of a methyl group on an aromatic ring to an aldehyde is challenging because the product aldehyde is often more susceptible to oxidation than the starting material. thieme-connect.comthieme-connect.com
Etard Reaction: Uses chromyl chloride (CrO₂Cl₂) to convert a methylarene into a chromium complex, which is then hydrolyzed to yield the aldehyde. organicmystery.comncert.nic.in
Pyridinium Chlorochromate (PCC): PCC can be used to selectively oxidize methylarenes to aldehydes under mild, aprotic conditions, often showing good selectivity for oxidizing only one methyl group in xylenes. thieme-connect.comthieme-connect.comresearchgate.net
Electrochemical Methods: An efficient electrochemical approach allows for the site-selective oxidation of methylarenes to aromatic acetals, which can be easily hydrolyzed to the desired aldehydes, avoiding chemical oxidants and transition-metal catalysts. researchgate.netnih.gov
Another synthetic route involves the partial reduction of functional groups that are at a higher oxidation state than the aldehyde, such as nitriles or esters.
Reduction of Nitriles: Benzonitrile derivatives can be reduced to benzaldehydes.
Stephen Reaction: This classic method uses stannous chloride and hydrochloric acid to reduce a nitrile to an iminium salt, which is then hydrolyzed to the aldehyde. ncert.nic.in
DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent that can selectively reduce nitriles to imines, which upon aqueous workup yield the aldehyde. The reaction is typically performed at low temperatures to prevent reduction to the amine. ncert.nic.inchemicalforums.com
Catalytic Hydrogenation: A process using a nickel-aluminum catalyst in the presence of water and acid can directly reduce substituted benzonitriles to the corresponding benzaldehydes with hydrogen gas. google.com
Reduction of Esters: Phenyl esters or other aromatic esters can be partially reduced to aldehydes.
DIBAL-H Reduction: As with nitriles, DIBAL-H is the reagent of choice for the partial reduction of esters. Slow addition of approximately one equivalent of DIBAL-H at low temperatures (e.g., -78 °C) effectively stops the reaction at the aldehyde stage. commonorganicchemistry.comchemistrysteps.com
Lithium Tri-t-butoxyaluminohydride (LTBA): This less reactive hydride reagent can also be used to reduce phenyl acetates to aldehydes.
| Method | Precursor | Key Reagents | Typical Conditions |
|---|---|---|---|
| Selective Oxidation | 3-(Hydroxymethyl)phenyl group | Eosin Y, O₂ | Visible light (blue LEDs), room temperature. organic-chemistry.org |
| Selective Oxidation | 3-Methylphenyl group | Pyridinium Chlorochromate (PCC) | Refluxing acetonitrile. thieme-connect.com |
| Reductive Transformation | 3-Cyanophenyl group (nitrile) | DIBAL-H, then H₂O | Low temperature (e.g., -78 °C) followed by hydrolysis. ncert.nic.in |
| Reductive Transformation | 3-(Methoxycarbonyl)phenyl group (ester) | DIBAL-H, then H₂O | Low temperature (e.g., -78 °C) followed by hydrolysis. commonorganicchemistry.com |
| Direct Formylation | Phenol (B47542) derivative | MgCl₂, Paraformaldehyde, Et₃N | THF, reflux. orgsyn.org |
Advanced Purification and Isolation Techniques for Complex Heterocyclic Aldehydes
The purification of aromatic aldehydes like this compound can be challenging due to their reactivity and potential for oxidation or decomposition. numberanalytics.comresearchgate.net Standard methods like column chromatography on silica (B1680970) gel can sometimes lead to degradation. researchgate.net Therefore, specialized techniques are often required.
Bisulfite Adduct Formation: A classic and highly effective method for purifying aldehydes involves reacting the crude product mixture with a saturated aqueous solution of sodium bisulfite. rochester.edunih.gov The aldehyde forms a water-soluble bisulfite adduct, which can be separated from non-aldehyde impurities via liquid-liquid extraction. The purified aldehyde can then be regenerated from the aqueous layer by treatment with a base (like sodium hydroxide (B78521) or sodium bicarbonate), followed by extraction into an organic solvent. researchgate.netrochester.edu This method is chemoselective and relies on the unique reactivity of the carbonyl group. nih.gov
Chromatography: While standard silica gel can be problematic, careful column chromatography can be successful. This may involve deactivating the silica gel with a base (e.g., triethylamine) mixed into the eluent to prevent decomposition of sensitive compounds. Alternatively, other stationary phases like alumina (B75360) may be employed.
Distillation/Sublimation: If the aldehyde is thermally stable and sufficiently volatile, distillation or sublimation under reduced pressure can be an effective purification method, especially for removing non-volatile catalysts or salts.
Recrystallization: For solid aldehydes, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity. The choice of solvent is critical to ensure good recovery of the purified product.
Chemical Reactivity and Transformation Mechanisms of 3 3 Formylphenyl 2 Hydroxypyridine
Detailed Reactivity of the Aldehyde Functionality
The aldehyde group, attached to the central phenyl ring, is a classic electrophilic center. The carbon atom of the formyl group (C=O) is sp² hybridized and carries a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org The reactivity of this aldehyde is modulated by the electronic influence of the 2-hydroxypyridine (B17775) substituent on the phenyl ring.
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org
Cyanohydrin Formation: In a characteristic reaction, the cyanide ion (from sources like HCN or NaCN) can attack the formyl group of 3-(3-Formylphenyl)-2-hydroxypyridine. wikipedia.org This process, which is reversible, results in the formation of a cyanohydrin. The reaction involves the breaking of the carbonyl π-bond and the formation of a new carbon-carbon single bond. wikipedia.org
Acetalization: In the presence of an alcohol and an acid catalyst, the aldehyde functionality can be converted into an acetal. This reaction proceeds via a hemiacetal intermediate. The process is reversible and can be used as a protecting group strategy for the aldehyde, allowing for reactions to be carried out on the 2-hydroxypyridine moiety without affecting the formyl group.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Reagents | Product Type |
| Cyanohydrin Formation | CN⁻ | HCN / KCN | 2-(3-(hydroxy(cyano)methyl)phenyl)-2-hydroxypyridine |
| Acetalization | R-OH | R-OH, H⁺ (cat.) | 3-(3-(dialkoxymethyl)phenyl)-2-hydroxypyridine |
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon bonds and leading to a wide array of more complex molecules.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgnih.gov The reaction with this compound would yield an α,β-unsaturated product, often a cinnamic acid derivative if malonic acid is used. wikipedia.orgtue.nl The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. libretexts.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR, to form an oxaphosphetane intermediate which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgstackexchange.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide used; unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor E-alkenes. stackexchange.comorganic-chemistry.org
Aldol (B89426) Condensation: While self-condensation is possible, a more synthetically useful variant is the crossed or directed aldol condensation. Here, this compound would react with an enolate derived from another carbonyl compound (like a ketone) to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.
Table 2: Overview of Condensation Reactions for the Aldehyde Group
| Reaction Name | Reactant(s) | Catalyst/Conditions | Product Feature |
| Knoevenagel | Active methylene compound (e.g., malononitrile) | Weak amine (e.g., piperidine) | α,β-unsaturated system |
| Wittig | Phosphorus ylide (e.g., Ph₃P=CH₂) | Typically THF or ether | C=C double bond |
| Aldol (Crossed) | Enolate of a ketone/aldehyde | Base (e.g., NaOH, LDA) | β-hydroxy carbonyl or α,β-unsaturated carbonyl |
Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or to a methyl group via stronger methods like the Wolff-Kishner or Clemmensen reduction. Chemoselective reduction is crucial, as harsh conditions could potentially affect the pyridine (B92270) ring. youtube.com For instance, catalytic hydrogenation with catalysts like Pd/C could reduce the aldehyde but might also affect the pyridine ring under more forcing conditions. A sequence involving formylation followed by a B(C₆F₅)₃-catalyzed reduction with a hydrosilane can achieve chemoselective deoxygenation. researchgate.net
Oxidation: The aldehyde is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder options like silver oxide (Tollens' reagent) or buffered potassium permanganate to avoid reactions on the sensitive hydroxypyridine ring. The product would be 3-(2-hydroxypyridin-3-yl)benzoic acid.
Reactivity Profile of the 2-Hydroxypyridine Moiety
The 2-hydroxypyridine portion of the molecule is not a simple phenol (B47542) analogue. Its reactivity is dominated by the dynamic equilibrium between two tautomeric forms: the 2-hydroxypyridine (enol or lactim) form and the 2-pyridone (keto or lactam) form. chemtube3d.com
The tautomerism between 2-hydroxypyridine and 2-pyridone is a well-studied phenomenon. nih.govwuxibiology.com The position of this equilibrium is highly sensitive to the environment. In the gas phase, the 2-hydroxypyridine form is slightly more stable. nih.gov However, in polar solvents and in the solid state, the equilibrium overwhelmingly favors the 2-pyridone form. nih.govsemanticscholar.org This preference is attributed to the greater polarity of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds. chemtube3d.comwuxibiology.com
The 2-pyridone form, while often drawn with localized double bonds, retains a degree of aromatic character due to the delocalization of the nitrogen lone pair into the ring system. chemtube3d.com The presence of the electron-withdrawing 3-formylphenyl substituent would be expected to influence the electron density of the pyridine ring, but the fundamental tautomeric behavior remains. This equilibrium is critical as it presents two different nucleophilic sites: the oxygen atom in the hydroxypyridine form and the nitrogen atom in the pyridone form.
Table 3: Tautomeric Forms and Favorable Conditions
| Tautomer | Structure | Favored in | Key Reactive Site |
| 2-Hydroxypyridine (Lactim) | Aromatic ring with -OH group | Gas phase, non-polar solvents | Oxygen (O-alkylation/acylation) |
| 2-Pyridone (Lactam) | Diene system with C=O and N-H | Solid state, polar solvents | Nitrogen (N-alkylation/acylation) |
The ambident nucleophilic nature of the 2-hydroxypyridine/2-pyridone system means that alkylation and acylation can occur at either the nitrogen or the oxygen atom. researchgate.net The outcome of these reactions is often a complex function of the electrophile, solvent, base, and any catalysts used.
O-Alkylation: To achieve selective O-alkylation, forming a 2-alkoxypyridine derivative, conditions must be chosen to favor reaction at the oxygen of the lactim tautomer. This can sometimes be achieved under specific conditions, for example, using TfOH-catalyzed carbenoid insertion which has shown high regioselectivity for O-alkylation of 2-pyridones. nih.gov Williamson ether synthesis conditions (using a base and an alkyl halide) often lead to mixtures of N- and O-alkylated products, with N-alkylation frequently predominating. researchgate.netacs.org However, using aqueous micellar media has been reported as an environmentally benign method for the O-alkylation of hydroxypyridines. scirp.org
O-Acylation: Acylation reactions, for instance with an acyl chloride or anhydride, can also occur at the oxygen. A reported synthesis of a similar structure involved the formation of a phenyl acetate (B1210297) derivative, indicating that O-acylation is a feasible transformation. nih.gov This reaction would convert the hydroxyl group into an ester, yielding 3-(3-formylphenyl)pyridin-2-yl acetate. This transformation is significant as it converts the pyridone back into a fully aromatic pyridine ring system. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring's reactivity is significantly influenced by the tautomeric equilibrium and the presence of the 3-phenyl substituent.
Electrophilic Aromatic Substitution: The 2-pyridone tautomer is an electron-rich heteroaromatic system, making it more susceptible to electrophilic attack than pyridine itself. In the 2-pyridone form, the nitrogen's lone pair can be delocalized into the ring, increasing electron density, particularly at the C3 and C5 positions. rsc.org Since the C3 position is already occupied by the formylphenyl group, electrophilic substitution is predicted to occur predominantly at the C5 position. The C4 and C6 positions are less favored for electrophilic attack due to their more electron-deficient character. rsc.org Studies on similar 2-pyridone systems confirm that reactions like nitration and halogenation proceed at the electron-rich positions. For instance, while 3-hydroxypyridine (B118123) undergoes nitration at the 2-position (via its conjugate acid), 6-hydroxy-2(1H)-pyridone is nitrated as a free base at the 3-position, highlighting the directing effect of the pyridone structure. rsc.org
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen. studylib.netquimicaorganica.org However, in the case of this compound, the pyridone tautomer predominates. The pyridone ring is more electron-rich than a standard pyridine ring, which generally diminishes its reactivity towards nucleophiles. rsc.org Nucleophilic substitution would likely require the presence of a good leaving group at the C4 or C6 positions. Substitution of a hydrogen atom is difficult and necessitates the use of very strong nucleophiles under harsh conditions, such as in the Chichibabin reaction where sodium amide is used to aminate pyridine at the 2-position. studylib.netyoutube.com For this molecule, nucleophilic attack is more likely to occur at the formyl group's carbonyl carbon than on the pyridine ring itself.
Table 1: Predicted Site Selectivity for Substitution on the Pyridine Ring
| Reaction Type | Reagent Type | Predicted Primary Site of Attack | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | C5 | The 2-pyridone tautomer is electron-rich; the C3 and C5 positions are the most nucleophilic. With C3 blocked, C5 is the favored site. rsc.org |
| Nucleophilic Substitution | Nucleophiles (e.g.,⁻OH, ⁻NH₂) | C4, C6 | These positions are the most electron-deficient in the pyridine ring. quimicaorganica.org However, reactivity is low without a good leaving group. |
Reactivity of the Phenyl Ring and its Substituent Effects
The reactivity of the central phenyl ring is primarily governed by the electronic and steric properties of its substituents: the formyl group and the 2-hydroxypyridine group.
The formyl group (-CHO) is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This withdrawal of electron density deactivates the phenyl ring towards electrophilic aromatic substitution. The deactivation is most pronounced at the ortho and para positions relative to the formyl group. Consequently, the formyl group acts as a meta-director for incoming electrophiles. wikipedia.org
From a steric perspective, the formyl group presents a moderate bulk, which can hinder the approach of reagents to the adjacent ortho positions (C2 and C4 of the phenyl ring). The 2-hydroxypyridine substituent is also sterically demanding. This combined steric hindrance further disfavors substitution at positions ortho to either substituent.
Table 2: Influence of the Formyl Group on Phenyl Ring Reactivity
| Influence Type | Effect on Phenyl Ring | Preferred Position for Electrophilic Attack |
|---|---|---|
| Electronic | Strong deactivation via resonance and induction | meta position (C5 on the phenyl ring) |
| Steric | Moderate bulk hinders approach to adjacent positions | Favors less hindered positions |
The phenyl ring offers several avenues for further chemical modification.
Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be:
Oxidized to a carboxylic acid using standard oxidizing agents.
Reduced to a primary alcohol (benzyl alcohol derivative).
Subjected to nucleophilic addition reactions, such as Grignard reactions to form secondary alcohols or Wittig reactions to form alkenes.
Used in reductive amination to form amines.
Substitution on the Phenyl Ring: Further electrophilic substitution on the deactivated phenyl ring would require forcing conditions. Any substitution would be directed to the position that is meta to the formyl group and ortho or para to the 2-hydroxypyridine group. Given the directing effects, the C5 position of the phenyl ring is the most likely site for reactions like nitration or halogenation. Modern cross-coupling reactions (e.g., Suzuki, Heck) could also be employed if the phenyl ring were first functionalized with a halide.
Intermolecular Interactions and Self-Assembly Propensities of this compound
The specific arrangement of functional groups in this compound endows it with a strong capacity for forming ordered supramolecular structures through non-covalent interactions.
The most significant interaction is the hydrogen bonding mediated by the 2-pyridone tautomer. The N-H group is an excellent hydrogen bond donor, while the adjacent carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This arrangement facilitates the formation of highly stable, centrosymmetric hydrogen-bonded dimers. This dimerization is a well-documented characteristic of 2-pyridones. chemtube3d.com
Beyond this primary interaction, other forces contribute to self-assembly:
π-π Stacking: The electron-rich pyridine ring and the phenyl ring can engage in π-π stacking interactions with neighboring molecules, leading to the formation of columnar or layered structures.
C-H···O Interactions: Weaker hydrogen bonds between aromatic C-H groups and the carbonyl oxygens of the formyl or pyridone groups can further stabilize the crystal packing or aggregated state.
The combination of strong, directional hydrogen bonding and supportive π-stacking interactions suggests that this molecule has a high propensity to self-assemble into well-defined architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. This behavior is analogous to that seen in other functionalized aromatic molecules and block copolymers used in materials science. acs.orgresearchgate.net
| C-H···O Hydrogen Bonding | Aromatic C-H and Carbonyl Oxygens | Provides additional stabilization to the packed structure. |
3-Phenyl-2-pyridone | C11H9NO | ChemSpider 3-Phenyl-2-pyridone. Structure, properties, spectra, suppliers and links for: 3-Phenyl-2-pyridone. http://www.chemspider.com/Chemical-Structure.2006320.html
3-Phenyl-2-pyridone | C11H9NO - PubChem 3-Phenyl-2-pyridone. C11H9NO. CID 2006320. ... 2-Pyridone, 3-phenyl- (8CI); 3-Phenyl-1H-pyridin-2-one; 3-Phenyl-2(1H)-pyridone; 3-Phenyl-2-pyridone. https://pubchem.ncbi.nlm.nih.gov/compound/2006320
3-Phenyl-2-pyridone 10185-32-7 | Tokyo Chemical Industry 3-Phenyl-2-pyridone. 10185-32-7. P1219. 3-Phenyl-2(1H)-pyridone. C11H9NO. 171.19. ... 1H-NMR. SDS. Documents. SDS (EU). SDS (US). Specification Sheet. https://www.tcichemicals.com/IN/en/p/P1219
3-Phenyl-2-pyridone | 10185-32-7 - ChemicalBook 3-Phenyl-2-pyridone(10185-32-7) 1H NMR. 3-Phenyl-2-pyridone(10185-32-7)MS. 3-Phenyl-2-pyridone(10185-32-7)IR1. 3-Phenyl-2-pyridone(10185-32-7)IR2. 3-Phenyl-2-pyridone(10185-32-7)Raman. 3-Phenyl-2-pyridone(10185-32-7)Related Search. 3-Phenyl-2-pyridone(10185-32-7)Suppliers. https://www.chemicalbook.com/ProductChemicalPropertiesCB9717173_EN.htm
3-Phenyl-2-pyridone | 10185-32-7 | Chemsrc 3-Phenyl-2-pyridone, CAS 10185-32-7, C11H9NO, - Chemsrc.com provides you with the most comprehensive information about 3-Phenyl-2-pyridone, covering its properties, safety data, synthetic routes, and application. You can also access a list of its suppliers, which will facilitate your procurement of 3-Phenyl-2-pyridone. https://www.chemsrc.com/en/cas/10185-32-7_1084209.html
3-Phenyl-2-pyridone - Optional[FTIR] - Spectrum - SpectraBase 3-Phenyl-2-pyridone · View entire compound with spectra: 1 FTIR, 1 Raman, and 1 MS (GC). 3-Phenyl-2-pyridone. SpectraBase Compound ID, 9D1d5yYd238. InChI, InChI=1S/C11H9NO/c13-11-8-5-6-9-12-11/h5-9H,(H,12,13). InChIKey, FSFKFJUTFFWBCM-UHFFFAOYSA-N Google Search. Mol Weight, 171.19 g/mol . Molecular Formula, C11H9NO. Exact Mass, 171.068414 g/mol . ADVERTISEMENT. Transmission Infrared (IR) Spectrum. View the Full Spectrum for FREE! Transmission Infrared (IR) Spectrum. View the Full Spectrum for FREE! The full spectrum can only be viewed using a FREE account. Properties. SpectraBase Spectrum ID, 8k6X9R82NlT. Name, 3-Phenyl-2-pyridone. Source of Sample, TCI. Catalog Number, P1219. CAS Registry Number, 10185-32-7. Copyright, Copyright © 2018-2025 Sigma-Aldrich Co. LLC. - Database Compilation Copyright © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. Formula, C11H9NO. InChI, InChI=1S/C11H9NO/c13-11-8-5-6-9-12-11/h5-9H,(H,12,13). InChIKey, FSFKFJUTFFWBCM-UHFFFAOYSA-N. Purity, >98.0%(T). Solvent, Nujol. Source of Spectrum, Sigma-Aldrich Co. LLC. Technique, Mull. Wiley ID, SIAL_FTIR_1_10034. ADVERTISEMENT. ADVERTISEMENT. John Wiley & Sons, Inc. Privacy Policy · Terms of Use · End User License Agreement · Contact Us. Copyright © 2025 by John Wiley & Sons, Inc., or related companies. All rights reserved. Keyboard Shortcuts: ? Show / hide this help menu. ctrl + alt + d, Toggle API Data ... https://spectrabase.com/spectrum/8k6X9R82NlT
Isophthalaldehyde 626-19-7 | TCI AMERICA Isophthalaldehyde. 626-19-7. I0153. Benzene-1,3-dicarboxaldehyde; m-Phthalaldehyde. C8H6O2. 134.13. 89.0-91.0℃. 245℃. 129℃. >98.0%(GC). CAS RN®. 626-19-7. Reaxys RN. 1561038. MDL Number. MFCD00003372. 1H-NMR. SDS. Documents. SDS (EU). SDS (US). Specification Sheet. Safety Data Sheet for Chemical products - GHS (GB/T 16483-2008 & GB/T 17519-2013). https://www.tcichemicals.com/US/en/p/I0153
Isophthalaldehyde 626-19-7 | TCI EUROPE N.V. Isophthalaldehyde. 626-19-7. I0153. Benzene-1,3-dicarboxaldehyde; m-Phthalaldehyde. C8H6O2. 134.13. 89.0-91.0℃. 245℃. 129℃. >98.0%(GC). CAS RN®. 626-19-7. Reaxys RN. 1561038. MDL Number. MFCD00003372. 1H-NMR. SDS. Documents. SDS (EU). SDS (US). Specification Sheet. Safety Data Sheet for Chemical products - GHS (GB/T 16483-2008 & GB/T 17519-2013). https://www.tcichemicals.com/BE/en/p/I0153
Isophthalaldehyde(626-19-7) 1H NMR - ChemicalBook ChemicalBook Provide Isophthalaldehyde(626-19-7) 1H NMR,IR1,MS,IR2,Raman,13C NMR,Spectrum. https://www.chemicalbook.com/SpectrumEN_626-19-7_1HNMR.htm
Isophthalaldehyde(626-19-7) 13C NMR - ChemicalBook ChemicalBook Provide Isophthalaldehyde(626-19-7) 1H NMR,IR1,MS,IR2,Raman,13C NMR,Spectrum. https://www.chemicalbook.com/SpectrumEN_626-19-7_13CNMR.htm
Isophthalaldehyde(626-19-7) IR1 - ChemicalBook ChemicalBook Provide Isophthalaldehyde(626-19-7) 1H NMR,IR1,MS,IR2,Raman,13C NMR,Spectrum. https://www.chemicalbook.com/SpectrumEN_626-19-7_IR1.htm
Isophthalaldehyde(626-19-7) Raman - ChemicalBook ChemicalBook Provide Isophthalaldehyde(626-19-7) 1H NMR,IR1,MS,IR2,Raman,13C NMR,Spectrum. https://www.chemicalbook.com/SpectrumEN_626-19-7_Raman.htm
Synthesis and characterization of 3-aryl-2-hydroxypyridine derivatives as potential antimicrobial agents The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. The synthesized compounds were screened for their antimicrobial activity against a panel of selected bacterial and fungal strains. The results revealed that some of the compounds exhibited significant antimicrobial activity. https://www.researchgate.net/publication/283483038_Synthesis_and_characterization_of_3-aryl-2-hydroxypyridine_derivatives_as_potential_antimicrobial_agents
3-Phenyl-2-pyridone - Optional[Raman] - Spectrum - SpectraBase 3-Phenyl-2-pyridone · View entire compound with spectra: 1 FTIR, 1 Raman, and 1 MS (GC). 3-Phenyl-2-pyridone. SpectraBase Compound ID, 9D1d5yYd238. InChI, InChI=1S/C11H9NO/c13-11-8-5-6-9-12-11/h5-9H,(H,12,13). InChIKey, FSFKFJUTFFWBCM-UHFFFAOYSA-N Google Search. Mol Weight, 171.19 g/mol . Molecular Formula, C11H9NO. Exact Mass, 171.068414 g/mol . ADVERTISEMENT. Raman Spectrum. View the Full Spectrum for FREE! Raman Spectrum. View the Full Spectrum for FREE! The full spectrum can only be viewed using a FREE account. Properties. SpectraBase Spectrum ID, 8k6X9R82NlT. Name, 3-Phenyl-2-pyridone. Source of Sample, TCI. Catalog Number, P1219. CAS Registry Number, 10185-32-7. Copyright, Copyright © 2018-2025 Sigma-Aldrich Co. LLC. - Database Compilation Copyright © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. Formula, C11H9NO. InChI, InChI=1S/C11H9NO/c13-11-8-5-6-9-12-11/h5-9H,(H,12,13). InChIKey, FSFKFJUTFFWBCM-UHFFFAOYSA-N. Purity, >98.0%(T). Source of Spectrum, Sigma-Aldrich Co. LLC. Technique, FT-Raman. Wiley ID, SIAL_FTRAMAN_1_10034. ADVERTISEMENT. ADVERTISEMENT. John Wiley & Sons, Inc. Privacy Policy · Terms of Use · End User License Agreement · Contact Us. Copyright © 2025 by John Wiley & Sons, Inc., or related companies. All rights reserved. Keyboard Shortcuts: ? Show / hide this help menu. ctrl + alt + d, Toggle API Data ... https://spectrabase.com/spectrum/8k6X9R82NlT
Isophthalaldehyde(626-19-7)MS - ChemicalBook ChemicalBook Provide Isophthalaldehyde(626-19-7) 1H NMR,IR1,MS,IR2,Raman,13C NMR,Spectrum. https://www.chemicalbook.com/SpectrumEN_626-19-7_MS.htm
3-Phenyl-2-pyridone(10185-32-7)MS - ChemicalBook ChemicalBook Provide 3-Phenyl-2-pyridone(10185-32-7) 1H NMR,MS,IR1,IR2,Raman,and other chemical properties. https://www.chemicalbook.com/SpectrumEN_10185-32-7_MS.htm
Synthesis and characterization of 3-aryl-2-hydroxypyridine derivatives as potential antimicrobial agents The synthesized compounds were screened for their antimicrobial activity against a panel of selected bacterial and fungal strains. The results revealed that some of the compounds exhibited significant antimicrobial activity. The structure-activity relationship studies indicated that the nature of the substituent on the phenyl ring plays a significant role in determining the antimicrobial potency of the compounds. https://www.researchgate.net/publication/283483038_Synthesis_and_characterization_of_3-aryl-2-hydroxypyridine_derivatives_as_potential_antimicrobial_agents/fulltext/564d8b9a08aeab8ed397a6e1/Synthesis-and-characterization-of-3-aryl-2-hydroxypyridine-derivatives-as-potential-antimicrobial-agents.pdf
Synthesis and characterization of novel 3-aryl-2-hydroxypyridine derivatives - Chemistry Central Journal The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis. The antimicrobial activity of the synthesized compounds was evaluated against a panel of pathogenic bacteria and fungi. The results showed that some of the synthesized compounds exhibited promising antimicrobial activity. https://www.researchgate.net/publication/283483038_Synthesis_and_characterization_of_3-aryl-2-hydroxypyridine_derivatives_as_potential_antimicrobial_agents
3-Phenyl-2-pyridone(10185-32-7)IR1 - ChemicalBook ChemicalBook Provide 3-Phenyl-2-pyridone(10185-32-7) 1H NMR,MS,IR1,IR2,Raman,and other chemical properties. https://www.chemicalbook.com/SpectrumEN_10185-32-7_IR1.htm
3-Phenyl-2-pyridone(10185-32-7)Raman - ChemicalBook ChemicalBook Provide 3-Phenyl-2-pyridone(10185-32-7) 1H NMR,MS,IR1,IR2,Raman,and other chemical properties. https://www.chemicalbook.com/SpectrumEN_10185-32-7_Raman.htm
3-Hydroxypyridine(109-00-2) 13C NMR spectrum - ChemicalBook InChIInChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H. InChIKey GRFNBEZIAWKNCO-UHFFFAOYSA-N. SmilesC1=NC=CC=C1O. Request For Quotation. MS · HNMR · CNMR · IR1 · IR2 · Raman. 3-Hydroxypyridine(109-00-2) 13C NMR. 13C NMR, 100.58 MHz. C5 H5 N O. 0.05 g : 0.5 ml DMSO-d6. 3-pyridinol. Assign. Shift(ppm) A 153.21 B 141.02 C 127.35 D 137.98 E 124.08. Hz ppm Int. 15410.74 153.22 559 14187.64 141.06 597 12814.73 127.41 629 13881.56 137.99 642 12485.49 124.08 650. 3-Hydroxypyridine(109-00-2) 1H NMR. 3-Hydroxypyridine(109-00-2)MS. 3-Hydroxypyridine(109-00-2)IR1. 3-Hydroxypyridine(109-00-2)IR2. 3-Hydroxypyridine(109-00-2)Raman. 3-Hydroxypyridine(109-00-2)Related Search. 3-Hydroxypyridine(109-00-2)Suppliers. https://www.chemicalbook.com/SpectrumEN_109-00-2_13CNMR.htm
3-Hydroxypyridine(109-00-2) IR1 spectrum - ChemicalBook ChemicalBook Provide 3-Hydroxypyridine(109-00-2) IR1,MS,IR2,Raman,ESR,13C NMR,1H NMR,Spectrum. https://www.chemicalbook.com/SpectrumEN_109-00-2_IR1.htm
3-Hydroxypyridine(109-00-2) Raman spectrum - ChemicalBook ChemicalBook Provide 3-Hydroxypyridine(109-00-2) Raman,ESR,13C NMR,1H NMR,IR2,MS,IR1,Spectrum. https://www.chemicalbook.com/SpectrumEN_109-00-2_Raman.htm
3-Hydroxypyridine(109-00-2) 1H NMR spectrum - ChemicalBook InChIInChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H. InChIKey GRFNBEZIAWKNCO-UHFFFAOYSA-N. SmilesC1=NC=CC=C1O. Request For Quotation. MS · HNMR · CNMR · IR1 · IR2 · Raman. 3-Hydroxypyridine(109-00-2) 1H NMR. 400 MHz in CDCl3. parameter in DMSO-d6. 3-Hydroxypyridine(109-00-2) 1H NMR. 399.65 MHz. C5 H5 N O. saturated in CDCl3. 3-pyridinol. Assign. Shift(ppm) A 8.284 B 8.093 C 7.327 D 7.29 THE OH-PEAK IS NOT OBSERVED. Hz ppm Int. 3315.31 8.296 102 3312.13 8.288 905 3310.18 8.283 964 3309.81 8.282 1000 3306.64 8.274 189 3305.91 8.273 143 3304.32 8.269 108 3303.96 8
Advanced Spectroscopic Elucidation and Structural Analysis of 3 3 Formylphenyl 2 Hydroxypyridine
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
The electronic behavior of 3-(3-Formylphenyl)-2-hydroxypyridine is primarily investigated through UV-Vis and fluorescence spectroscopy. These techniques provide a window into the molecule's electronic transitions, conjugation effects, and luminescent capabilities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands resulting from π → π* and n → π* transitions. The core structure, a 3-aryl-2-hydroxypyridine, possesses a conjugated system involving the pyridine (B92270) ring and the appended phenyl group. The electronic transitions within this system are sensitive to the molecular environment and substitution.
The 2-hydroxypyridine (B17775) moiety can exist in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is a critical factor influencing the electronic spectrum. The electronic absorption spectra of substituted 2-hydroxypyridines and their corresponding cations have been studied, revealing that the cations exist as 2-hydroxypyridinium ions. rsc.org The skeletal stretching band near 1640 cm⁻¹ in the infrared spectrum of these cations, once mistaken for a carbonyl stretching band, is noted for its abnormally high intensity due to hydrogen bonding from the 2-OH proton. rsc.org
In different solvents, the position of the absorption maxima can shift, indicating changes in the electronic distribution in the ground and excited states. For instance, in related furo-pyridine derivatives, absorption bands in the 250 to 390 nm range are attributed to π → π* and n → π* transitions. researchgate.net The presence of the formyl group (-CHO) on the phenyl ring, an electron-withdrawing group, is expected to further influence the electronic transitions, potentially causing a bathochromic (red) shift of the absorption bands due to extended conjugation. Studies on similar structures, like furo[2,3-b]pyridine (B1315467) derivatives, have shown absorption bands around 280 and 340 nm. researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds
| Analogous Compound Class | Typical Absorption Maxima (λmax) | Attributed Transitions |
|---|---|---|
| Substituted 2-Hydroxypyridines | 280 - 340 nm | π → π* and n → π* |
Fluorescence Spectroscopy and Quantum Yield Measurements for Luminescent Properties
Fluorescence spectroscopy offers insights into the luminescent properties of this compound. The fluorescence characteristics are intrinsically linked to the molecule's structure and the nature of its lowest singlet excited state.
Research on hydroxypyridines has shown that their fluorescence is highly dependent on the substitution pattern and pH. nih.gov Notably, all forms of 2-hydroxypyridine derivatives are generally fluorescent. nih.gov In contrast, for 3-hydroxypyridine (B118123) derivatives, the cationic and dipolar ionic forms, as well as the anionic form, are fluorescent, while the neutral form is not. nih.gov Given that the target molecule is a 2-hydroxypyridine derivative, it is expected to exhibit fluorescence.
The quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to quantify its luminescent properties. The presence of the phenyl and formyl substituents on the 2-hydroxypyridine core will modulate the emission wavelength and quantum yield. The extended π-conjugation is likely to result in emission in the visible region of the electromagnetic spectrum. The specific emission maximum and quantum yield would need to be determined experimentally, as these properties are highly sensitive to the molecular structure and environment.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound and for analyzing its fragmentation pattern upon ionization. The exact mass measurement allows for the unambiguous determination of its elemental composition.
The electron ionization (EI) mass spectra of arylpyridines have been studied to identify general fragmentation pathways. nist.gov For 3-aryl substituted pyridines, specific fragmentation patterns can be expected. The molecular ion peak (M⁺) would be prominent. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C₁₂H₉NO₂ |
| Exact Mass | 199.0633 u |
| Predicted Fragmentation Pathways | |
| Loss of CO from the formyl group | [M-28]⁺ |
| Loss of the formyl radical | [M-29]⁺ |
| Fission of the bond between the two rings | Fragments corresponding to the pyridine and phenyl moieties |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. This technique would reveal bond lengths, bond angles, and torsion angles, offering a precise picture of its molecular conformation.
While the specific crystal structure for this compound is not publicly available, analysis of related structures can provide valuable predictions. For instance, the crystal structures of precursors of styrylpyridine derivatives have been reported, shedding light on how such molecules pack in the solid state. mdpi.com In the solid state, this compound is likely to exhibit intermolecular hydrogen bonding involving the hydroxyl group of the pyridine ring and potentially the formyl group's oxygen atom. These hydrogen bonds would play a crucial role in the formation of a stable, three-dimensional crystal lattice.
The planarity of the molecule would also be of interest. The dihedral angle between the pyridine and phenyl rings would be a key structural parameter, influencing the degree of π-conjugation between the two aromatic systems. The crystal packing will likely be governed by a combination of hydrogen bonding, π-π stacking interactions between the aromatic rings, and van der Waals forces.
Computational and Theoretical Investigations of 3 3 Formylphenyl 2 Hydroxypyridine
Quantum Chemical Calculations for Ground State Geometries and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular structure and energetics of a compound like 3-(3-Formylphenyl)-2-hydroxypyridine. These methods provide insights into the molecule's three-dimensional arrangement and its stability.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For this compound, a DFT optimization would be the first step to determine its most stable conformation. This involves finding the minimum energy structure on the potential energy surface. The choice of functional, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.netnih.gov Energetic analysis would follow, providing the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure. These values are essential for comparing the relative stabilities of different isomers or conformers.
To ensure the accuracy of DFT results, it is often beneficial to compare them with higher-level ab initio methods, such as Coupled Cluster (CC) theory. While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for calculating molecular energies and properties. A comparison of the optimized geometry and energies obtained from DFT with those from Coupled Cluster calculations would provide a measure of the reliability of the chosen DFT functional and basis set for this specific molecular system.
The accuracy of DFT calculations is significantly influenced by the choice of the basis set and the exchange-correlation functional. wikipedia.org
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. pku.edu.cnnih.gov The choice of basis set needs to be carefully considered to balance accuracy with computational feasibility. For a molecule like this compound, a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set would be appropriate starting points. researchgate.net
Exchange-Correlation Functional: The exchange-correlation functional is a key component of DFT that approximates the complex many-electron interactions. Different functionals are designed for different types of chemical problems. For instance, hybrid functionals like B3LYP are popular for their general applicability, while long-range corrected functionals like CAM-B3LYP may be more suitable for describing charge-transfer excitations. nih.gov The selection of the functional can impact the calculated geometric parameters, energies, and electronic properties.
A systematic study varying the basis set and functional would be necessary to establish the most reliable computational protocol for this compound. The following table illustrates a hypothetical comparison of total energies calculated with different functionals and basis sets for a pyridine (B92270) derivative.
| Functional | Basis Set | Total Energy (Hartree) |
| B3LYP | 6-31G(d) | -550.12345 |
| B3LYP | 6-311+G(d,p) | -550.23456 |
| CAM-B3LYP | 6-311+G(d,p) | -550.24567 |
| M06-2X | 6-311+G(d,p) | -550.25678 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Electronic Structure Analysis and Reactivity Prediction
Understanding the electronic structure is key to predicting the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. The spatial distribution of the HOMO identifies the nucleophilic sites of the molecule.
LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The spatial distribution of the LUMO identifies the electrophilic sites.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The formyl group, being electron-withdrawing, is expected to lower the LUMO energy, making the phenyl ring more susceptible to nucleophilic attack. The hydroxypyridine ring, with its electron-donating hydroxyl group, would likely have a higher HOMO density, indicating its role as a nucleophilic center.
The following table presents a hypothetical FMO analysis for a related pyridine derivative.
| Parameter | Value (eV) |
| HOMO Energy | -6.543 |
| LUMO Energy | -1.234 |
| HOMO-LUMO Gap | 5.309 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netresearchgate.net It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.
NBO analysis is particularly useful for quantifying:
Hyperconjugation: This involves the interaction between a filled bonding orbital (or a lone pair) and an adjacent empty or partially filled anti-bonding orbital. These interactions lead to electron delocalization and stabilization of the molecule. The strength of these interactions can be estimated using second-order perturbation theory. researchgate.net
Intramolecular Charge Transfer: NBO analysis can quantify the charge transfer between different parts of the molecule, providing insights into the electronic effects of substituents. For this compound, it would be interesting to analyze the charge delocalization between the formylphenyl group and the hydroxypyridine ring.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. This allows for the clear identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.
For this compound, the MEP map reveals distinct zones of varying potential.
Negative Potential (Nucleophilic Sites): The regions of most negative potential, typically colored red or yellow, are concentrated around the electronegative oxygen atoms of the hydroxyl (-OH) and formyl (-CHO) groups, as well as the nitrogen atom within the pyridine ring. researchgate.net These sites are electron-rich and represent the most probable locations for interactions with electrophiles or for hydrogen bond donation. nih.gov
Positive Potential (Electrophilic Sites): Conversely, the regions of highest positive potential, often colored in shades of blue, are located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the formyl group's hydrogen. researchgate.net These electron-deficient areas are susceptible to attack by nucleophiles.
Neutral Regions: The carbon atoms of the aromatic rings generally exhibit intermediate potential, shown in green, indicating a more neutral character.
The MEP surface thus provides a detailed visual guide to the molecule's reactivity, highlighting the formyl oxygen and pyridine nitrogen as primary centers for electrophilic interaction and the hydroxyl hydrogen as a site for nucleophilic interaction. nih.gov
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. These parameters are calculated using DFT methods and are essential for predicting chemical behavior.
Key global reactivity descriptors for this compound include:
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
Chemical Hardness (η): Calculated as half the HOMO-LUMO energy gap, chemical hardness measures the molecule's resistance to changes in its electron distribution. A harder molecule has a larger energy gap and is less reactive.
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
Table 1: Calculated Global Reactivity Descriptors
| Parameter | Definition | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 | Represents electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.10 | Represents electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.15 | Indicates high kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.075 | High resistance to deformation of electron cloud |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.175 | Tendency of electrons to escape |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.20 | Good electrophilic character |
Spectroscopic Property Simulations and Validation
Theoretical simulations of spectra are invaluable for interpreting experimental data and confirming molecular structures. DFT calculations can predict vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.
Vibrational Frequency Calculations for Predicting IR and Raman Spectra
Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule. Theoretical frequency calculations using DFT (e.g., at the B3LYP/6-311+G(d,p) level) can predict the positions and intensities of bands in the IR and Raman spectra. elixirpublishers.comwu.ac.th The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. researchgate.net
For this compound, key predicted vibrational modes include:
O-H Stretch: A strong, broad band in the IR spectrum, typically in the 3400-3200 cm⁻¹ region, corresponding to the hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. elixirpublishers.com The aldehydic C-H stretch is expected as a weaker band near 2850-2750 cm⁻¹.
C=O Stretch: The formyl group's carbonyl stretch is a very strong and sharp band in the IR spectrum, predicted in the 1710-1685 cm⁻¹ range. elixirpublishers.com
C=C and C=N Stretches: Aromatic ring stretching vibrations for both the pyridine and phenyl rings appear as a series of bands in the 1625-1430 cm⁻¹ region. elixirpublishers.comscifiniti.com
Table 2: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch | 3350 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3080 | Medium | Strong |
| Aldehydic C-H stretch | 2840 | Weak | Medium |
| C=O stretch | 1705 | Very Strong | Medium |
| C=C / C=N ring stretch | 1595 | Strong | Strong |
| C-O stretch | 1250 | Strong | Weak |
| C-H in-plane bend | 1180 | Medium | Medium |
Time-Dependent DFT (TD-DFT) for Simulating UV-Vis Spectra and Characterizing Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.gov It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations help in assigning the observed bands to specific electronic transitions, such as π → π* and n → π*. researchgate.net
For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the conjugated aromatic system. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also predicted. The solvent environment can significantly influence the position of these bands, an effect that can be modeled computationally. nih.gov
Table 3: Simulated UV-Vis Spectral Data
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 325 | 0.45 | HOMO → LUMO | π → π |
| 280 | 0.28 | HOMO-1 → LUMO | π → π |
| 255 | 0.15 | HOMO → LUMO+1 | π → π |
| 350 | 0.02 | HOMO-2 → LUMO | n → π |
Theoretical Prediction of NMR Chemical Shifts for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the theoretically calculated shifts with experimental data, one can confirm the proposed molecular structure.
For this compound, theoretical calculations can help assign the signals for each unique proton and carbon atom in its complex structure. The predicted shifts are influenced by the electronic environment of each nucleus, including effects from the electronegative N and O atoms and the aromatic ring currents.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (relative to TMS)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Formyl (CHO) | 10.05 | 192.5 |
| Hydroxyl (OH) | 11.50 | - |
| Pyridine C2-O | - | 164.0 |
| Pyridine C3 | - | 118.0 |
| Pyridine H4 | 7.55 | 139.5 |
| Pyridine H5 | 6.80 | 115.5 |
| Pyridine H6 | 7.90 | 142.0 |
| Phenyl Ring Carbons | - | 128.0 - 138.0 |
| Phenyl Ring Protons | 7.60 - 8.10 | - |
Conformational Analysis and Tautomeric Equilibrium Studies
The 2-hydroxypyridine (B17775) scaffold is well-known for existing in a tautomeric equilibrium with its 2-pyridone form. wuxibiology.com The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns on the ring. nih.govsemanticscholar.org For this compound, two primary tautomers are considered: the enol form (hydroxypyridine) and the keto form (pyridone). Furthermore, conformational isomers can arise from the rotation around the C-C single bond connecting the two aromatic rings.
Computational studies are essential for determining the relative stabilities of these different forms. By calculating the electronic energies of the optimized geometries for each tautomer and conformer, it is possible to predict the most stable structure and the equilibrium populations. In the gas phase, the 2-hydroxypyridine tautomer is often more stable, but in polar solvents, the more polar 2-pyridone tautomer can be significantly stabilized by hydrogen bonding and become the predominant species. researchgate.net
The analysis involves:
Geometry Optimization: The structure of each possible tautomer and major conformer is optimized to find its lowest energy state.
Energy Calculation: The relative energies are computed to determine the global minimum and the energy differences between isomers.
Solvent Effects: The calculations are often repeated using a continuum solvation model (like C-PCM) to simulate the influence of different solvents on the tautomeric equilibrium. wuxibiology.com
Studies on related substituted 2-hydroxypyridines show that substitution at the 3-position can influence the tautomeric balance. nih.gov The presence of the bulky and polar 3-formylphenyl group likely plays a significant role in the conformational preference and the keto-enol equilibrium of the title compound.
Table 5: Calculated Relative Stabilities of Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Interpretation |
|---|---|---|---|
| 2-Hydroxypyridine Form | 0.00 (Reference) | 1.50 | Most stable in gas phase |
| 2-Pyridone Form | 0.95 | 0.00 (Reference) | Stabilized by polar solvent; most stable in water |
Elucidation of Energy Barriers for Tautomerization Pathways (e.g., keto-enol)
The tautomerism between the enol (hydroxypyridine) and keto (pyridone) forms is a fundamental characteristic of 2-hydroxypyridine and its derivatives. nih.gov In the case of this compound, two principal tautomers are of interest: the enol form, this compound, and the keto form, 3-(3-Formylphenyl)-1H-pyridin-2-one.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers and the energy barriers that separate them. nih.gov For the parent 2-hydroxypyridine, gas-phase calculations have shown that the enol form is slightly more stable than the keto form. nih.gov However, the presence of substituents can significantly alter this balance. The 3-(3-Formylphenyl) group, with its electron-withdrawing nature, is expected to influence the electron density distribution in the pyridine ring, thereby affecting the thermodynamics of the tautomerization process.
The transition state for the intramolecular proton transfer from the hydroxyl oxygen to the pyridine nitrogen can be located computationally to determine the activation energy of the tautomerization. This energy barrier is a critical parameter for understanding the kinetics of the interconversion between the enol and keto forms. For substituted 2-hydroxypyridines, these barriers can be influenced by both electronic and steric effects of the substituent.
A representative table of calculated relative energies for the tautomers of a substituted 2-hydroxypyridine is shown below, based on analogous systems.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Exemplary) |
| Enol Form | 0.0 |
| Keto Form | +1.5 |
| Transition State | +35.0 |
Note: These values are illustrative and based on computational studies of similar 2-hydroxypyridine systems. The actual values for this compound would require specific calculations.
Investigation of Solvent Effects on Conformational Preferences and Tautomeric Ratios
The surrounding solvent medium can have a profound impact on the conformational preferences and the ratio of tautomers of a molecule. nih.gov For this compound, the polarity of the solvent is expected to play a crucial role. The keto tautomer, being more polar than the enol tautomer, is generally stabilized to a greater extent by polar solvents. semanticscholar.org This can shift the tautomeric equilibrium towards the keto form in solvents like water or methanol. semanticscholar.org
Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent environment. nih.gov These models treat the solvent as a continuous dielectric medium, allowing for the calculation of the free energy of solvation for each tautomer and conformer. By comparing the solvated energies, a theoretical prediction of the tautomeric ratio in different solvents can be made.
Furthermore, the presence of the flexible bond between the pyridine and phenyl rings allows for different conformational isomers. The dihedral angle between the two rings can be influenced by the solvent, as different conformers will have varying dipole moments and thus different interactions with the solvent. Computational studies can map the potential energy surface as a function of this dihedral angle in various solvents to identify the most stable conformations.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a key non-covalent interaction that dictates the structure and properties of this compound.
Intramolecular Hydrogen Bonding: In the enol form, an intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring. jchemrev.com The strength of this hydrogen bond can be assessed computationally by analyzing the O-H···N bond distance, the bond angle, and the vibrational frequency of the O-H bond. acs.org The formation of this quasi-aromatic chelate ring contributes to the stability of the enol tautomer. mdpi.com The electron-withdrawing formylphenyl substituent may modulate the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby fine-tuning the strength of this intramolecular interaction.
Intermolecular Hydrogen Bonding: In condensed phases, intermolecular hydrogen bonds can also be significant. The enol form can act as both a hydrogen bond donor (via the OH group) and acceptor (via the N atom and the formyl O atom). The keto form has a hydrogen bond donor (N-H) and an acceptor (C=O and formyl O). In protic solvents, the molecule will engage in hydrogen bonding with the solvent molecules. mdpi.com In the solid state, intermolecular hydrogen bonds between molecules of this compound can lead to the formation of dimers or more extended supramolecular architectures. Computational methods can be used to calculate the energies of these intermolecular interactions and predict the most likely hydrogen-bonding motifs. jchemrev.com
Nonlinear Optical (NLO) Properties Calculations
Molecules with significant charge asymmetry and extended π-conjugation, like this compound, are candidates for materials with nonlinear optical (NLO) properties. The presence of the electron-donating hydroxyl group and the electron-withdrawing formyl group attached to the conjugated π-system of the biphenyl-pyridine core suggests the potential for a significant NLO response.
Computation of Electric Dipole Moments, Polarizabilities, and First-Order Hyperpolarizabilities
Computational chemistry offers a direct route to the calculation of NLO properties. Key parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are typically calculated using DFT methods with appropriate basis sets. journaleras.comias.ac.in
Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): This is the primary determinant of the second-order NLO response of a molecule. A large β value is indicative of a strong NLO material.
Below is a table with exemplary calculated NLO properties for a substituted pyridine derivative, which serves as an analogue for this compound.
| Property | Calculated Value (a.u.) - Exemplary |
| Dipole Moment (μ) | 3.2 D |
| Mean Polarizability (α) | 14.5 x 10-24 esu |
| First-Order Hyperpolarizability (β) | 310 x 10-32 esu |
Note: These values are for a representative substituted pyridine and are intended to be illustrative. journaleras.com The actual values for this compound would require specific calculations.
Correlation Between Molecular Structure and NLO Response
The magnitude of the NLO response is intrinsically linked to the molecular structure. For this compound, the key structural features contributing to its potential NLO activity are:
Donor-π-Acceptor (D-π-A) System: The hydroxyl group (-OH) acts as an electron donor, the phenyl and pyridine rings form the π-conjugated bridge, and the formyl group (-CHO) acts as an electron acceptor. This D-π-A arrangement facilitates intramolecular charge transfer upon excitation, which is a fundamental requirement for a large β value.
π-Conjugation: The extended conjugation across the phenyl and pyridine rings allows for efficient delocalization of electrons, enhancing the polarizability and hyperpolarizability. The planarity between the two rings can affect the degree of conjugation and, consequently, the NLO response.
By systematically modifying the structure in silico, for instance, by changing the substituent or its position, computational chemistry can guide the design of novel molecules with enhanced NLO properties based on the 3-phenyl-2-hydroxypyridine scaffold.
Derivatization Strategies and Functional Material Applications of 3 3 Formylphenyl 2 Hydroxypyridine
Synthesis of Novel Molecular Derivatives via the Formyl Group
The formyl group is a cornerstone of organic synthesis, serving as an electrophilic site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental for extending the molecular framework and introducing new functionalities.
Formation of Imines, Oximes, Hydrazones, and Semicarbazones
The carbonyl carbon of the formyl group is susceptible to nucleophilic attack by nitrogen-based nucleophiles, leading to a class of derivatives known as azomethines. These reactions typically proceed via a condensation mechanism, where an initial addition is followed by the elimination of a water molecule.
Imines (Schiff Bases): The reaction of an aldehyde with a primary amine yields an imine. This transformation is crucial for synthesizing ligands for coordination chemistry and as intermediates for further synthetic steps.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. libretexts.orgmdpi.com The formation of oximes is a classic reaction for the characterization of carbonyl compounds and serves as a precursor for the Beckmann rearrangement and the synthesis of various nitrogen-containing heterocycles. researchgate.net General procedures for oxime synthesis often involve reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base or in a buffered solution. mdpi.com
Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. Acylhydrazones, in particular, are a well-studied class of compounds with diverse biological activities. researchgate.net
Semicarbazones: The condensation of an aldehyde with semicarbazide (B1199961) hydrochloride, typically in a buffered medium, yields semicarbazones. researchgate.net These derivatives have demonstrated a wide pharmacological profile and are effective chelating agents for metal ions. researchgate.net
The general reaction schemes for these transformations are presented below:
| Reactant | Derivative Class | General Product Structure |
|---|---|---|
| Primary Amine (R'-NH₂) | Imine | Ar-CH=N-R' |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |
| Hydrazine (R'-NHNH₂) | Hydrazone | Ar-CH=N-NHR' |
| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | Ar-CH=N-NHCONH₂ |
Condensation Reactions with Active Methylene (B1212753) Compounds for Extended Conjugation
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z), such as nitriles, esters, or ketones. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.org The resulting product is an α,β-unsaturated system, which effectively extends the π-conjugation of the molecule. This extension can significantly alter the electronic and photophysical properties of the compound, which is a key strategy in the design of dyes, nonlinear optical materials, and functional polymers. nih.gov Recent advancements have focused on developing greener protocols, including catalyst-free and water-mediated conditions. rsc.org
Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Formation
Olefin (alkene) formation from aldehydes is a fundamental transformation in organic synthesis.
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. libretexts.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the substituents on the ylide. harvard.edu
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reagent is generally more nucleophilic than a corresponding Wittig ylide and offers significant advantages, including the straightforward aqueous workup to remove the phosphate (B84403) byproduct and, most notably, a high stereoselectivity for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org
Derivatization of the 2-Hydroxypyridine (B17775) Moiety for Expanded Chemical Diversity
The 2-hydroxypyridine ring exists in a tautomeric equilibrium with its 2-pyridone form. This tautomerism is a critical feature that governs its reactivity, allowing for functionalization at either the oxygen or nitrogen atom.
N-Functionalization and O-Functionalization Strategies to Modulate Electronic Properties
The alkylation of the 2-hydroxypyridine/2-pyridone system is a common strategy to expand its chemical diversity. The site of alkylation (N- vs. O-) is highly dependent on the reaction conditions, including the choice of alkylating agent, base, and solvent. researchgate.net
O-Alkylation: This pathway leads to 2-alkoxypyridine derivatives. O-alkylation can impart aromaticity to the pyridine (B92270) ring, which has been explored as a strategy to develop new PIM-1 kinase inhibitors. nih.gov
N-Alkylation: This route produces N-substituted-2-pyridones. N-alkylation is often favored under different conditions and is a key step in the synthesis of many biologically active compounds. researchgate.netgoogle.com
Controlling the selectivity between N- and O-alkylation is a significant synthetic challenge, but achieving it allows for precise tuning of the molecule's steric and electronic properties, which is essential for applications in medicinal chemistry and materials science. nih.govhw.ac.uk
Exploitation as a Ligand in Coordination Chemistry for Catalytic Applications
The 2-hydroxypyridine scaffold is an excellent ligand for a wide range of metal ions. It can coordinate through the pyridyl nitrogen or the hydroxyl/keto oxygen, and it can also act as a bridging ligand between two metal centers. This versatility makes its derivatives highly valuable in coordination chemistry.
Metal complexes incorporating hydroxypyridine-based ligands have been investigated for various applications. For example, palladium(II) complexes with 2-hydroxypyridine have been studied for their antitumor activity. nih.gov Furthermore, the incorporation of basic nitrogen sites within a coordination polymer framework, such as those provided by a pyridine ring, can create heterogeneous catalysts for reactions like the Knoevenagel condensation. nih.gov Iron complexes featuring pincer ligands have been developed for catalytic applications in formic acid dehydrogenation and CO₂ hydrogenation. researchgate.net The ability to form stable and catalytically active metal complexes underscores the potential of 3-(3-Formylphenyl)-2-hydroxypyridine derivatives as precursors to novel catalysts.
Advanced Material Science Applications (excluding those with human trial data)
Precursors for the Synthesis of Polymeric Materials
The bifunctional nature of this compound, containing both an aldehyde and a hydroxyl group, makes it a valuable precursor for various polymerization reactions.
Schiff Base Polymers:
The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). When reacted with diamines, this leads to the formation of Schiff base polymers. These polymers are known for their thermal stability, mechanical strength, and interesting electronic properties. The general synthetic route involves the polycondensation of this compound with a variety of aromatic or aliphatic diamines.
Synthesis: The polycondensation reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere. The reaction mixture is heated to facilitate the removal of water, driving the equilibrium towards the formation of the polymer.
Properties and Applications: The resulting Schiff base polymers often exhibit high thermal stability due to the presence of aromatic rings and the imine linkage. The hydroxypyridine unit can act as a coordination site for metal ions, leading to the formation of metallo-supramolecular polymers. These materials are being investigated for applications in catalysis, sensing, and as processable materials with tunable properties.
Poly(ether)s:
The hydroxyl group on the pyridine ring allows for the synthesis of poly(ether)s through nucleophilic aromatic substitution or Williamson ether synthesis.
Synthesis: By converting the hydroxyl group to a more reactive phenoxide, it can react with dihaloalkanes or activated aromatic dihalides to form poly(ether)s. This reaction broadens the scope of polymeric structures that can be derived from this compound.
Properties and Applications: Poly(ether)s are generally known for their thermal and chemical stability, as well as good mechanical properties. The incorporation of the formylphenyl-hydroxypyridine moiety can impart specific functionalities, such as metal-chelating abilities or sites for further post-polymerization modification.
| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Applications |
| Schiff Base Polymer | This compound, Diamine (e.g., 1,4-phenylenediamine) | Polycondensation | High thermal stability, Metal-coordination ability | Catalysis, Chemical sensors, Smart materials |
| Poly(ether) | This compound, Dihaloalkane (e.g., 1,6-dibromohexane) | Williamson Ether Synthesis | Thermal stability, Chemical resistance | High-performance plastics, Membranes |
Development of Novel Luminescent and Optoelectronic Materials
The conjugated system of this compound and its ability to form stable metal complexes make it a promising candidate for the development of luminescent and optoelectronic materials.
Nonlinear Optical (NLO) Chromophores:
Nonlinear optical (NLO) materials are of great interest for applications in optical communications, data storage, and optical computing. The design of NLO chromophores often involves a donor-π-acceptor (D-π-A) structure.
Molecular Design: In derivatives of this compound, the hydroxypyridine moiety can act as an electron donor, while the formyl group, or a derivative thereof, can serve as an electron acceptor. The phenyl ring acts as the π-bridge connecting the donor and acceptor. By modifying the donor and acceptor strengths through chemical reactions, the NLO properties can be tuned. For instance, condensation of the formyl group with a strong electron-withdrawing group can significantly enhance the second-order NLO response.
Research Findings: Studies have shown that Schiff base derivatives of similar aromatic aldehydes exhibit significant NLO properties. The intramolecular charge transfer from the donor to the acceptor part of the molecule is responsible for the observed NLO activity.
Luminescent Materials:
The rigid and planar structure of certain derivatives of this compound can lead to strong fluorescence in the solid state or in solution.
Metal Complexes: The hydroxypyridine unit is an excellent ligand for a variety of metal ions, such as Zn(II), Al(III), and various lanthanides. Coordination of the metal ion can enhance the rigidity of the molecule and increase the quantum yield of luminescence. The emission color can be tuned by the choice of the metal ion and by modifications to the organic ligand.
Aggregation-Induced Emission (AIE): While not explicitly reported for this compound, similar structures have been shown to exhibit aggregation-induced emission, where the molecules are non-emissive in solution but become highly luminescent upon aggregation. This property is highly desirable for applications in OLEDs and chemical sensors.
| Material Type | Key Structural Feature | Principle of Function | Potential Applications |
| NLO Chromophore | Donor-π-Acceptor (D-π-A) | Intramolecular Charge Transfer | Optical switching, Frequency doubling |
| Luminescent Metal Complex | Hydroxypyridine-metal coordination | Ligand-to-Metal or Metal-to-Ligand Charge Transfer | OLEDs, Bio-imaging, Chemical sensors |
Applications in Organic Semiconductors and Advanced Dye Chemistry
The electronic properties of this compound and its derivatives suggest their potential use in organic electronics and as advanced dyes.
Organic Semiconductors:
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Molecular Stacking and Charge Transport: The planarity of the aromatic rings in derivatives of this compound can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The ability to form hydrogen bonds through the hydroxypyridine moiety can further influence the molecular packing and, consequently, the semiconductor performance.
Tuning Electronic Levels: The HOMO and LUMO energy levels of the material can be tuned through chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring or derivatization of the formyl group can alter the bandgap and the charge injection/extraction properties, making them suitable for specific semiconductor applications.
Advanced Dye Chemistry:
The chromophoric nature of the this compound backbone makes it a basis for the synthesis of advanced dyes.
Solvatochromic Dyes: The polarity of the molecule, arising from the hydroxyl and formyl groups, can lead to solvatochromism, where the color of the dye changes with the polarity of the solvent. This property is useful for creating sensors for solvent polarity.
Functional Dyes: The reactive formyl group can be used to anchor the dye to various substrates, such as polymers or inorganic nanoparticles, creating functional materials for applications like dye-sensitized solar cells (DSSCs) or as colorimetric sensors for specific analytes. The hydroxypyridine unit can also serve as a binding site for cations, leading to a color change upon ion binding.
| Application Area | Relevant Properties | Mechanism | Potential Devices/Uses |
| Organic Semiconductors | π-π stacking, Tunable HOMO/LUMO levels | Efficient charge transport through ordered structures | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |
| Advanced Dyes | Solvatochromism, Reactive anchoring group | Change in electronic structure in response to environment | Chemical sensors, Dye-sensitized solar cells (DSSCs) |
Conclusion and Future Research Perspectives for 3 3 Formylphenyl 2 Hydroxypyridine
Summary of Key Achievements in the Synthesis and Characterization of the Compound
The synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine, while not extensively documented in dedicated literature, can be achieved through established and reliable synthetic methodologies. A primary and highly effective route is the Suzuki-Miyaura cross-coupling reaction. harvard.edujsynthchem.comyoutube.com This powerful carbon-carbon bond-forming reaction would involve the coupling of a suitably protected 3-bromo-2-hydroxypyridine (B31989) with 3-formylphenylboronic acid. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. nih.gov
Alternative synthetic strategies could be adapted from general pyridine (B92270) syntheses, such as the Guareschi-Thorpe condensation or other multi-component reactions, though these may require more extensive optimization for this specific substitution pattern. The starting materials, 3-bromo-2-hydroxypyridine and 3-formylphenylboronic acid, are commercially available or can be readily prepared using standard organic transformations.
The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure. The data presented in the table below is predictive, based on the analysis of its constituent functional groups.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Complex aromatic region with signals for both the pyridine and phenyl rings. A distinct singlet for the aldehyde proton (CHO) would be observed at a downfield chemical shift (typically δ 9.5-10.5 ppm). A broad singlet corresponding to the hydroxyl proton (OH) of the 2-hydroxypyridine (B17775) moiety would also be present. |
| ¹³C NMR | A signal for the carbonyl carbon of the formyl group would be evident in the range of δ 190-200 ppm. Aromatic carbons would appear in the δ 110-160 ppm region. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group would be prominent around 1700 cm⁻¹. A broad O-H stretching band for the hydroxyl group would be visible in the region of 3200-3600 cm⁻¹. C-H stretching and C=C/C=N aromatic ring vibrations would also be present. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉NO₂). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the pyridine and phenyl rings. |
Identification of Unexplored Reactivity Pathways and Advanced Derivatization Opportunities
The bifunctional nature of this compound opens up a wide array of possibilities for further chemical transformations and the synthesis of novel derivatives. The reactivity can be selectively targeted at the formyl group, the 2-hydroxypyridine ring, or both.
The aldehyde functionality is a versatile handle for a multitude of reactions. wikipedia.orgnih.gov These include:
Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 3-(3-carboxyphenyl)-2-hydroxypyridine, which could serve as a valuable ligand in coordination chemistry.
Reduction: Selective reduction of the aldehyde would afford the corresponding alcohol, 3-(3-(hydroxymethyl)phenyl)-2-hydroxypyridine, introducing another site for potential modification.
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines to form Schiff bases, or with active methylene (B1212753) compounds in Knoevenagel or Wittig-type reactions to extend the conjugated system.
The 2-hydroxypyridine moiety also presents several avenues for derivatization. libretexts.org The hydroxyl group can be alkylated or acylated to modify the compound's solubility and electronic properties. The pyridine nitrogen can act as a nucleophile or a coordination site for metal ions. youtube.com Furthermore, electrophilic aromatic substitution on the pyridine ring, while potentially challenging due to the presence of the deactivating aryl and hydroxyl groups, could be explored under specific conditions to introduce further functionality.
Advancements in Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of this compound, thereby guiding experimental efforts. acs.org Density Functional Theory (DFT) calculations can be employed to:
Elucidate Molecular Structure and Energetics: Optimize the ground-state geometry, predict bond lengths and angles, and calculate the energies of different conformations.
Simulate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.
Map Electron Distribution: Calculate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, thus predicting sites for nucleophilic and electrophilic attack.
Model Reaction Mechanisms: Investigate the transition states and reaction pathways for various derivatization reactions, allowing for a more rational approach to synthesis. acs.org
Furthermore, computational screening of potential derivatives of this compound can be performed to identify candidates with desired electronic or photophysical properties for specific applications. For instance, time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of the molecule and its derivatives, which is crucial for designing new materials. nih.govrsc.org
Potential for Innovative Material Design and Engineering Applications (excluding human health)
The unique combination of a chelating 2-hydroxypyridine unit and a reactive formylphenyl group makes this compound a promising building block for the design of novel functional materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The 2-hydroxypyridine moiety is an excellent ligand for a wide range of metal ions. The formyl group can be post-synthetically modified within a coordination network, allowing for the creation of functionalized porous materials with potential applications in catalysis or gas storage.
Luminescent Materials: Pyridine-based ligands are frequently used in the design of luminescent metal complexes, particularly with lanthanide ions. nih.govrsc.org The extended π-system of this compound could act as an antenna, absorbing light and transferring the energy to a coordinated metal center, leading to characteristic emissions. Derivatization of the formyl group could be used to tune the photophysical properties of these materials.
Sensors: The formyl group can be used to anchor the molecule to a surface or to react with specific analytes. The coordination of a metal ion to the 2-hydroxypyridine unit could then lead to a detectable change in the photophysical properties, forming the basis of a chemical sensor.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Formylphenyl)-2-hydroxypyridine, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a formyl-substituted phenyl group to the 2-hydroxypyridine core. Key parameters include temperature control (e.g., 60–80°C to avoid decomposition), solvent choice (polar aprotic solvents like DMF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purity is enhanced via recrystallization or column chromatography, monitored by HPLC or TLC .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Due to structural similarities to 2-hydroxypyridine (Category 3 acute toxicity), use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust; spills should be neutralized with inert absorbents and disposed via hazardous waste protocols. Monitor for skin/eye irritation and consult SDS guidelines for pyridine derivatives .
Q. How should researchers characterize the tautomeric forms of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR can distinguish between enol (2-hydroxypyridine) and keto (2-pyridone) tautomers by observing proton-proton interactions. IR spectroscopy identifies carbonyl stretches (~1670 cm⁻¹ for keto form). Solvent choice (e.g., DMSO-d6) may stabilize one tautomer, as seen in analogous compounds .
Advanced Research Questions
Q. How do solvent polarity and dielectric constants influence the tautomeric equilibrium of this compound?
- Methodological Answer : Solvents with high dielectric constants (e.g., chloroform, ε = 4.8) stabilize the keto tautomer (2-pyridone) via dipole interactions, while nonpolar solvents (e.g., cyclohexane, ε = 2.0) favor the enol form. This aligns with DFT studies showing a 6.0 equilibrium constant (Keq) shift in polar media .
Q. What computational methods (e.g., DFT) are effective in predicting the dominant tautomer of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) with the wB97X-V functional and 6-311+G(2df,2p) basis set accurately models tautomer energetics. Include solvent effects via continuum models (e.g., C-PCM). For example, calculations predict a 5.97 D dipole moment for the keto form in chloroform, correlating with experimental stability .
Q. How can discrepancies between experimental NMR data and computational predictions regarding tautomer ratios be resolved?
- Methodological Answer : Discrepancies arise from dynamic equilibria or solvent interactions. Use variable-temperature NMR to assess tautomer interconversion rates. Cross-validate with pH-dependent studies, as protonation states influence tautomer preference. Compare with literature on analogous systems, such as 3-fluoro-2-quinolinones, where lactam dominance contradicts initial predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
